4-Bromo-6-(methylsulfonyl)pyrimidine
Overview
Description
4-Bromo-6-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a methylsulfonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(methylsulfonyl)pyrimidine typically involves the bromination of 6-(methylsulfonyl)pyrimidine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl or styryl derivatives.
Oxidation and Reduction: Sulfone or sulfide derivatives.
Scientific Research Applications
4-Bromo-6-(methylsulfonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(methylsulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 4-Bromo-2-(methylsulfonyl)pyrimidine
- 4-Chloro-6-(methylsulfonyl)pyrimidine
- 4-Bromo-6-(ethylsulfonyl)pyrimidine
Comparison: 4-Bromo-6-(methylsulfonyl)pyrimidine is unique due to the specific positioning of the bromine and methylsulfonyl groups, which can affect its reactivity and interactions with other molecules. Compared to 4-Chloro-6-(methylsulfonyl)pyrimidine, the bromine atom provides different electronic and steric properties, potentially leading to variations in chemical behavior and biological activity.
Properties
IUPAC Name |
4-bromo-6-methylsulfonylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHPRCNPVYBPQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858672 | |
Record name | 4-Bromo-6-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367905-95-0 | |
Record name | 4-Bromo-6-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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